3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid

Sitagliptin synthesis Protecting group comparison aza-Michael reaction

3-{[(tert-Butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 486460-00-8; synonym Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) is a chiral N-Boc-protected β-amino acid derivative with molecular formula C₁₅H₁₈F₃NO₄ and molecular weight 333.30 g·mol⁻¹. It serves as the penultimate intermediate in the industrial synthesis of sitagliptin phosphate monohydrate (Januvia®), the first FDA-approved dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes.

Molecular Formula C15H18F3NO4
Molecular Weight 333.30 g/mol
Cat. No. B8070707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid
Molecular FormulaC15H18F3NO4
Molecular Weight333.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O
InChIInChI=1S/C15H18F3NO4/c1-15(2,3)23-14(22)19-9(6-13(20)21)4-8-5-11(17)12(18)7-10(8)16/h5,7,9H,4,6H2,1-3H3,(H,19,22)(H,20,21)
InChIKeyTUAXCHGULMWHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic Acid: A Critical Sitagliptin Intermediate


3-{[(tert-Butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 486460-00-8; synonym Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) is a chiral N-Boc-protected β-amino acid derivative with molecular formula C₁₅H₁₈F₃NO₄ and molecular weight 333.30 g·mol⁻¹ . It serves as the penultimate intermediate in the industrial synthesis of sitagliptin phosphate monohydrate (Januvia®), the first FDA-approved dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes [1]. The compound features a single (R)-configured stereocenter, a 2,4,5-trifluorophenyl substituent, and an acid-labile tert-butoxycarbonyl protecting group that enables orthogonal deprotection strategies in downstream peptide coupling [2].

Why N-Protecting Group Selection Is Non-Interchangeable for 3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic Acid


The N-protecting group on the β-amino acid backbone is not a passive spectator; it directly governs reactivity, enantioselectivity, and deprotection compatibility in the downstream synthesis of sitagliptin [1]. The Boc group enables acid-mediated deprotection under mild conditions (TFA or HCl), which is orthogonal to the hydrogenolysis required by Cbz or the basic conditions required by Fmoc [2]. Critically, attempts to substitute Boc with Cbz in the key aza-Michael/hemiacetal cascade have resulted in complete reaction failure (0% yield), demonstrating that the protecting group identity is a hard determinant of synthetic success [1]. The quantitative evidence below establishes why procurement must specify the Boc-protected (R)-enantiomer and why in-class analogs cannot be casually interchanged.

Quantitative Differentiation Evidence for 3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic Acid Against Closest Analogs


Boc vs. Cbz Reactivity: N-Cbz Derivative Fails Completely in the Key Aza-Michael/Hemiacetal Cascade

In the catalytic asymmetric synthesis of the sitagliptin chiral hemiacetal intermediate, N-Boc-protected hydroxylamine delivered the desired N-Boc hemiacetal product 4a in 84% isolated yield with 92% enantiomeric excess (ee), whereas the directly analogous N-Cbz-protected hydroxylamine gave 0% conversion—no reaction occurred under identical conditions [1]. This constitutes a binary pass/fail differentiation between Boc and Cbz protection in a committed step of sitagliptin synthesis.

Sitagliptin synthesis Protecting group comparison aza-Michael reaction

Enantiomeric Purity Superiority: Boc-Protected Intermediate Achieves ≤0.01% Undesired S-Isomer vs. Free Amine Variability

A manufacturer Certificate of Analysis (COA) for CAS 486460-00-8 reports stereochemical purity by HPLC with the undesired S-enantiomer measured at 0.01% (specification ≤0.10%), corresponding to >99.9% diastereomeric excess . In contrast, the unprotected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 936630-57-8) is routinely supplied at 95–98% chemical purity without stereochemical purity specification, and vendor specifications for enantiomeric excess are generally absent . The Boc group facilitates crystalline purification to enantiomeric homogeneity, a feature not available to the amorphous free amine hydrochloride.

Chiral purity Sitagliptin intermediate Enantiomeric excess

Market Exclusivity: Non-Boc Protecting Groups Have Vanished from Commercial Supply Chains for This Scaffold

Chinese patent CN107540575B, assigned to Zhejiang Yongtai Technology, explicitly states: 'without Boc functional groups, the intermediate 2 only receives Boc protecting groups in the current market, and other protecting groups have no market at all, so the synthesis route of the invention mainly uses the Boc protecting groups' [1]. Concurrently, another patent (CN105017081A) declares that 'among Boc and Cbz, comparatively speaking the Boc functional group has the best reaction effect' [2]. These statements reflect a de facto industry consensus that has eliminated Cbz- and Fmoc-protected analogs from commercial procurement channels for this specific scaffold.

Commercial availability Industrial intermediate Protecting group market

Deprotection Orthogonality: Boc Enables Acidolytic Release Under Conditions Incompatible with Cbz Hydrogenolysis or Fmoc Base Sensitivity

The Boc group is cleaved under acidic conditions (TFA or HCl/dioxane), generating the free amine quantitatively, whereas the Cbz group requires catalytic hydrogenolysis (H₂, Pd/C) and the Fmoc group requires secondary amine bases (piperidine, morpholine) [1]. In the context of sitagliptin synthesis, the Boc intermediate (CAS 486460-00-8) is deprotected to yield the free amine, which is then directly coupled with the triazolopyrazine fragment to form N-Boc-sitagliptin [2]. The Cbz group would require hydrogenolysis conditions that risk reduction of the triazolopyrazine heterocycle, while Fmoc's base lability would be incompatible with the subsequent amide coupling step [3]. These orthogonal constraints are well-documented in the broader peptide synthesis literature and are specifically validated for this scaffold class.

Orthogonal protection Boc deprotection Peptide synthesis strategy

Solubility Characterization in Process-Relevant Solvents Enables Crystallization Design for Industrial Scale-Up

A dedicated solubility study published in J. Chem. Eng. Data (2016) measured the gravimetric solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in six pure solvents (methanol, ethanol, propanol, n-butanol, ethyl acetate, tetrahydrofuran) and (THF + n-butanol) binary mixtures across the temperature range 280.15–330.15 K [1]. The dissolution process was determined to be endothermic in all solvents, and the solid–liquid equilibrium data were correlated using the modified Apelblat, Buchowski–Ksiazaczak λh, CNIBS/R–K, and Jouyban–Acree models, with the modified Apelblat equation providing the highest accuracy [1]. By contrast, no equivalent published thermodynamic dataset exists for the Cbz- or Fmoc-protected analogs, and the free amine is predominantly available as the hydrochloride salt with distinct and less-characterized solubility behavior .

Solubility thermodynamics Process development Crystallization

Procurement-Driven Application Scenarios for 3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic Acid


Industrial-Scale Sitagliptin Phosphate Monohydrate Manufacturing via the Boc-Protected Chiral Hemiacetal Route

The N-Boc intermediate is the direct precursor to the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid fragment that is coupled with the triazolopyrazine moiety to form sitagliptin. The 2018 Gao et al. process achieves 54% overall yield from (E)-4-(2,4,5-trifluorophenyl)but-2-enal using N-Boc-protected hydroxylamine, with the Boc group being irreplaceable—Cbz fails completely in this sequence [1]. This scenario applies to generic API manufacturers seeking a validated, patent-expired route to sitagliptin phosphate monohydrate.

High-Purity Intermediate Sourcing for DPP-4 Inhibitor Derivative Libraries

Medicinal chemistry groups synthesizing sitagliptin analogs or related DPP-4 inhibitors require the Boc-protected β-amino acid scaffold as a key building block for parallel amide coupling with diverse heterocyclic amines. The demonstrated stereochemical purity (>99.9% ee, S-isomer 0.01%) eliminates the need for chiral chromatographic separation after coupling, increasing library throughput and compound integrity [1]. This is particularly relevant for structure-activity relationship (SAR) campaigns where enantiomeric impurity confounds biological assay interpretation.

Process Development and Crystallization Optimization Using Validated Thermodynamic Models

The 2016 solubility dataset provides model-correlated solid–liquid equilibrium data across six pure solvents and (THF + n-butanol) binary mixtures from 280.15 to 330.15 K [1]. Process engineers can use the modified Apelblat equation parameters to predict solubility at any temperature within the studied range, enabling rational solvent selection for recrystallization, cooling crystallization design, and anti-solvent addition strategies without additional experimental screening. This dataset is unmatched for any competing protecting-group analog.

Regulatory Starting Material Designation for ANDA/DMF Filing of Sitagliptin Generics

Given its position as the penultimate intermediate before final deprotection and coupling, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is commonly designated as a Regulatory Starting Material (RSM) in Abbreviated New Drug Applications (ANDA). The comprehensive impurity profile available (des-amino impurity ≤0.10%, largest unknown impurity ≤0.30%, total impurities ≤0.50%) and the established analytical methods (chiral HPLC, GC residual solvent analysis) support ICH Q3C-compliant quality specifications that streamline DMF filing [1].

Quote Request

Request a Quote for 3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.